molecular formula C15H20N2O4 B5183570 methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate

methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate

Cat. No.: B5183570
M. Wt: 292.33 g/mol
InChI Key: GBRHSHKDJDMRJL-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate is a complex organic compound with a unique structure that combines a benzimidazole ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzoate ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more hydroxylated derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzoate ester group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate: can be compared with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and bioavailability. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.

Properties

IUPAC Name

methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-15(18)11-8-6-10(7-9-11)14-16(19)12-4-2-3-5-13(12)17(14)20/h6-9,12-14,19-20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRHSHKDJDMRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N(C3CCCCC3N2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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